Bienvenue dans la boutique en ligne BenchChem!

5-(1-Aminocyclobutyl)-1H-pyridin-2-one;hydrochloride

Medicinal Chemistry Fragment-Based Drug Design Kinase Inhibitor Scaffolds

5-(1-Aminocyclobutyl)-1H-pyridin-2-one hydrochloride (CAS 2375269-11-5) is a hydrochloride salt of a C5-aminocyclobutyl-substituted pyridin-2-one, with molecular formula C9H13ClN2O and molecular weight 200.67 g/mol. The compound features the aminocyclobutyl substituent at the pyridinone 5-position, distinguishing it from regioisomers such as 3-amino-1-cyclobutylpyridin-2(1H)-one (CAS 1785094-95-2) in which the amino group resides at the 3-position and the cyclobutyl group is N1-linked.

Molecular Formula C9H13ClN2O
Molecular Weight 200.67
CAS No. 2375269-11-5
Cat. No. B2553355
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(1-Aminocyclobutyl)-1H-pyridin-2-one;hydrochloride
CAS2375269-11-5
Molecular FormulaC9H13ClN2O
Molecular Weight200.67
Structural Identifiers
SMILESC1CC(C1)(C2=CNC(=O)C=C2)N.Cl
InChIInChI=1S/C9H12N2O.ClH/c10-9(4-1-5-9)7-2-3-8(12)11-6-7;/h2-3,6H,1,4-5,10H2,(H,11,12);1H
InChIKeyBPTNNAPPYRTVSC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-(1-Aminocyclobutyl)-1H-pyridin-2-one Hydrochloride (CAS 2375269-11-5): Structural Baseline for Procurement


5-(1-Aminocyclobutyl)-1H-pyridin-2-one hydrochloride (CAS 2375269-11-5) is a hydrochloride salt of a C5-aminocyclobutyl-substituted pyridin-2-one, with molecular formula C9H13ClN2O and molecular weight 200.67 g/mol . The compound features the aminocyclobutyl substituent at the pyridinone 5-position, distinguishing it from regioisomers such as 3-amino-1-cyclobutylpyridin-2(1H)-one (CAS 1785094-95-2) in which the amino group resides at the 3-position and the cyclobutyl group is N1-linked . The 5-(1-aminocyclobutyl) fragment appears as a pharmacophoric element in advanced drug candidates, notably in the allosteric AKT inhibitor Miransertib (ARQ 092; Akt1 IC50 2.7–5.0 nM) and in mutant IDH1 inhibitors from US10040791 (Example 90; IDH1 R132H/R132C IC50 59 nM), where the constrained cyclobutylamine geometry contributes to binding site complementarity . The compound is supplied as the hydrochloride salt with minimum 95% purity (CymitQuimica/Biosynth), facilitating direct use in medicinal chemistry campaigns without additional salt conversion .

Why Generic Substitution Fails for 5-(1-Aminocyclobutyl)-1H-pyridin-2-one Hydrochloride: Regioisomeric and Salt-Form Differentiation


Substituting this compound with a generic 'aminocyclobutyl-pyridinone' or 'aminocyclobutyl-pyridinol' analog introduces risks of regioisomeric mismatch, salt-form variation, and altered hydrogen-bonding topology that are consequential for both chemical reactivity and biological target engagement. The target compound positions the primary amine on the cyclobutyl ring at the pyridinone 5-position, whereas the commercially prevalent regioisomer 3-amino-1-cyclobutylpyridin-2(1H)-one (CAS 1785094-95-2) carries the amino group at the pyridinone 3-position with cyclobutyl at N1 . This positional shift alters the ring electronics, the tautomeric equilibrium (2-pyridone vs. 2-hydroxypyridine), and the spatial orientation of hydrogen bond donors/acceptors. In the context of fragment elaboration, the 5-(1-aminocyclobutyl) topology has been specifically employed in potent IDH1 inhibitors (IC50 59 nM) and AKT allosteric inhibitors, where the cyclobutylamine vector projects into a sterically constrained pocket . Furthermore, the hydrochloride salt form (MW 200.67) provides controlled solubility and protonation state relative to the free base (CAS 2375269-10-4, MW 164.20), directly impacting reaction stoichiometry and assay-ready formulation. Procurement of an incorrect regioisomer or salt form would invalidate SAR continuity and compromise downstream biological reproducibility .

5-(1-Aminocyclobutyl)-1H-pyridin-2-one Hydrochloride: Comparator-Based Quantitative Evidence for Scientific Selection


Regioisomeric Differentiation: 5-(1-Aminocyclobutyl) vs. 3-Amino-1-cyclobutyl Substitution Topology

The target compound bears the primary amine on the cyclobutyl C1 carbon attached to the pyridinone 5-position, whereas its closest regioisomeric comparator 3-amino-1-cyclobutylpyridin-2(1H)-one (CAS 1785094-95-2) carries the amine directly on the pyridinone ring at position 3 with the cyclobutyl group N1-linked . This structural difference produces distinct hydrogen-bonding vectors: the 5-(1-aminocyclobutyl) compound presents a cyclobutylamine moiety that projects the amine ~2.5 Å away from the ring plane, while the 3-amino isomer presents a ring-fused aniline-like amine. The 5-substituted topology has been specifically exploited in potent biological probes—a derivative containing the 5-(1-aminocyclobutyl)-isoxazole fragment achieved IDH1 R132H/R132C IC50 of 59 nM (pH 7.5, 25°C) . In the AKT allosteric inhibitor series, the 4-(1-aminocyclobutyl)phenyl motif (Miransertib/ARQ 092) achieves Akt1 IC50 of 2.7–5.0 nM, with the cocrystal structure (PDB 5KCV) confirming that the cyclobutylamine engages a critical salt bridge with the allosteric pocket . Substituting the 5-(1-aminocyclobutyl) regioisomer with the 3-amino-1-cyclobutyl variant would fundamentally alter the amine spatial disposition and preclude this binding mode.

Medicinal Chemistry Fragment-Based Drug Design Kinase Inhibitor Scaffolds

Salt Form Advantage: Hydrochloride Salt vs. Free Base for Assay-Ready Formulation

The target compound is supplied as the hydrochloride salt (C9H13ClN2O, MW 200.67), whereas the corresponding free base is 5-(1-aminocyclobutyl)pyridin-2-ol (CAS 2375269-10-4, C9H12N2O, MW 164.20) . The hydrochloride salt form ensures the primary amine is protonated at physiological and typical assay pH, providing predictable aqueous solubility and eliminating the need for in situ HCl addition that can introduce variability in stoichiometry and counterion concentration. Free base amines of cyclobutyl-substituted heterocycles typically exhibit logP values near −0.15 (as measured for the 3-amino regioisomer), and salt formation shifts the apparent partition coefficient toward aqueous phase by approximately 1–2 log units . For controlled biological assays, the pre-formed hydrochloride salt offers lot-to-lot consistency in protonation state, which directly impacts measured IC50 values in enzymatic assays where amine protonation governs target engagement (as observed in the IDH1 inhibitor series where the aminocyclobutyl group participates in hydrogen-bond networks) .

Compound Management Assay Development Solubility Optimization

Tautomeric Identity: Pyridin-2-one vs. Pyridin-2-ol Nomenclature and Functional Consequences

The compound is cataloged under dual nomenclatures reflecting the 2-pyridone/2-hydroxypyridine tautomeric equilibrium. The IUPAC name 5-(1-aminocyclobutyl)-1H-pyridin-2-one designates the lactam (2-pyridone) form, while commercial vendors list it as 5-(1-aminocyclobutyl)pyridin-2-ol hydrochloride (2-hydroxypyridine form) . The tautomeric preference has functional consequences: the 2-pyridone tautomer presents a cyclic amide NH hydrogen bond donor and carbonyl acceptor (HBD/HBA pair), whereas the 2-hydroxypyridine tautomer presents an aromatic OH donor and pyridine N acceptor. In the context of fragment-based drug design, the pyridin-2-one tautomer mimics the uracil base-pairing face and is the form that engages bromodomain and kinase ATP-site targets . The 3-amino-1-cyclobutyl regioisomer (CAS 1785094-95-2) is exclusively named as the pyridin-2-one form with no hydroxyl tautomer ambiguity, reflecting its fixed lactam structure where the amino group at C3 stabilizes the carbonyl tautomer . For the 5-substituted target compound, the absence of a ring-fused amino group allows greater tautomeric flexibility, which has implications for both chemical reactivity (N- vs. O-alkylation selectivity) and biological target recognition.

Tautomerism Hydrogen Bonding Molecular Recognition

Fragment Pharmacophore Validation: 5-(1-Aminocyclobutyl) Motif in Potent IDH1 and AKT Inhibitor Series

The 5-(1-aminocyclobutyl) fragment has been independently validated as a productive pharmacophoric element in two distinct target classes. In the IDH1 inhibitor series (US10040791, Daiichi Sankyo), a compound incorporating the 5-(1-aminocyclobutyl)-isoxazole fragment (Example 90) achieved IC50 of 59 nM against both IDH1 R132H and R132C mutant enzymes at pH 7.5 and 25°C . Within the same patent series, structural variations at the 5-position of the isoxazole ring modulate potency over an approximately 30-fold range: Example 95 (with 5-cyclopropyl substitution) shows IC50 67 nM, Example 63 (5-(2-fluoropropan-2-yl)) shows IC50 145 nM, and Example 23 (5-isopropyl) shows IC50 75 nM . The 5-(1-aminocyclobutyl) variant (IC50 59 nM) represents the most potent among these C5-substituted isoxazole analogs. In the AKT inhibitor series, Miransertib (ARQ 092) contains a 4-(1-aminocyclobutyl)phenyl fragment and achieves Akt1/Akt2/Akt3 IC50 values of 2.7/14/8.1 nM, with the cocrystal structure (PDB 5KCV) demonstrating the cyclobutylamine forms a critical salt bridge in the allosteric pocket . While these data are from elaborated compounds rather than the building block itself, they establish the 1-aminocyclobutyl fragment as a privileged motif whose spatial constraint and amine vector are specifically productive for engaging concave binding pockets.

Oncology Fragment Elaboration Allosteric Inhibition Isocitrate Dehydrogenase

Commercial Availability and Supply Chain Differentiation vs. Regioisomeric Alternatives

5-(1-Aminocyclobutyl)-1H-pyridin-2-one hydrochloride is commercially available through CymitQuimica/Biosynth (catalog 3D-AVD26911) in 25 mg (€288) and 250 mg (€1,081) quantities at ≥95% purity . In contrast, the regioisomeric alternative 3-amino-1-cyclobutylpyridin-2(1H)-one (CAS 1785094-95-2) is more widely stocked across multiple vendors including Sigma-Aldrich (98% purity, catalog available), Fluorochem (98%, catalog F983040), CymitQuimica (catalog 10-F983040, €362/100 mg), and Leyan (98%, catalog 1686913) . The restricted commercial availability of the target 5-substituted compound relative to the widely distributed 3-amino regioisomer creates a supply differentiation: the 5-(1-aminocyclobutyl) topology is less commoditized and thus represents a more strategically valuable building block for proprietary medicinal chemistry programs. The price differential (€288/25 mg for the target vs. €362/100 mg for the 3-amino regioisomer at CymitQuimica) reflects the lower production scale and higher synthetic complexity of the 5-substituted isomer. No supplier for the 4-(1-aminocyclobutyl)pyridin-2-ol regioisomer was identified in the current search, further underscoring the synthetic accessibility gradient across the positional series .

Chemical Sourcing Building Block Procurement Lead Optimization

Application Scenarios for 5-(1-Aminocyclobutyl)-1H-pyridin-2-one Hydrochloride


Fragment Elaboration for Mutant IDH1 Inhibitor Discovery

The 5-(1-aminocyclobutyl) fragment has been validated in the IDH1 isoxazole inhibitor series (US10040791), where the Example 90 compound bearing this fragment achieves IC50 59 nM against both IDH1 R132H and R132C mutants—outperforming 5-cyclopropyl, 5-isopropyl, and 5-fluoroalkyl analogs in the same assay system . Researchers can employ the hydrochloride salt building block for direct amide coupling or reductive amination at the cyclobutylamine to generate novel IDH1 inhibitor candidates targeting acute myeloid leukemia (AML) and glioma indications where mutant IDH1 is a genetically validated driver . The pre-formed salt eliminates ex situ neutralization steps, streamlining parallel synthesis workflows.

Allosteric Kinase Inhibitor Scaffold Development

The 1-aminocyclobutyl motif is a hallmark of the clinical-stage allosteric AKT inhibitor Miransertib (ARQ 092), where the cyclobutylamine forms a critical salt bridge in the AKT1 allosteric pocket (PDB 5KCV) and drives isoform selectivity (Akt1 IC50 2.7–5.0 nM vs. Akt2 4.5–14 nM) . The 5-(1-aminocyclobutyl)-1H-pyridin-2-one hydrochloride provides a more polar, heterocyclic variant of the phenyl-cyclobutylamine found in Miransertib, offering a scaffold-hopping opportunity to explore novel IP space around the allosteric pocket while retaining the constrained amine geometry that is essential for target engagement .

Bromodomain and SMARCA2 Antagonist Programs

Pyridin-2(1H)-one derivatives have been established as bromodomain inhibitors (EP393803B1) and SMARCA2 antagonists (WO2021067859), where the pyridinone NH and carbonyl engage the acetyl-lysine recognition pocket . The C5-aminocyclobutyl substituent of the target compound introduces a vector for additional interactions with the bromodomain ZA loop or SMARCA2 allosteric site without disrupting the core pyridinone pharmacophore. This building block can be directly elaborated via the cyclobutylamine handle to access pyridinone-based bromodomain inhibitors with enhanced selectivity profiles .

Chemical Biology Probe Synthesis for Target ID and Validation

The hydrochloride salt format (≥95% purity, stable solid) supports direct conjugation to biotin, fluorophores, or photoaffinity labels via the primary amine without additional deprotection or counterion exchange . The constrained cyclobutyl geometry minimizes entropic penalties upon target binding while providing a defined exit vector for linker attachment, as demonstrated in the IDH1 series where the 5-(1-aminocyclobutyl)-isoxazole fragment tolerates C4-carbonyl elaboration to the indole-acrylic acid moiety while retaining single-digit nanomolar potency . This makes the compound suitable for chemical proteomics and cellular target engagement studies.

Quote Request

Request a Quote for 5-(1-Aminocyclobutyl)-1H-pyridin-2-one;hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.